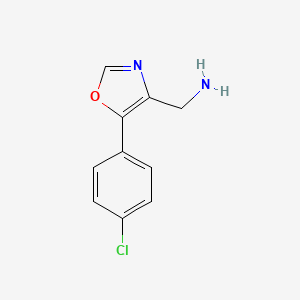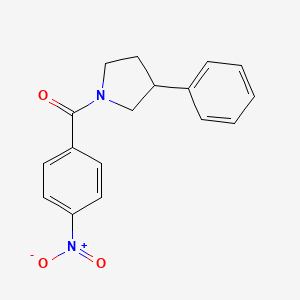
(5-(4-Chlorophenyl)oxazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(4-Chlorophenyl)oxazol-4-yl)methanamine” is a chemical compound with the molecular formula C10H9ClN2O . It has a molecular weight of 208.64 .
Molecular Structure Analysis
The molecular structure of “(5-(4-Chlorophenyl)oxazol-4-yl)methanamine” consists of a 5-membered oxazole ring attached to a 4-chlorophenyl group and a methanamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(4-Chlorophenyl)oxazol-4-yl)methanamine” such as melting point, boiling point, and density are not specified in the sources I found .Aplicaciones Científicas De Investigación
Transfer Hydrogenation Reactions
(Şemistan Karabuğa et al., 2015) discussed the synthesis of quinazoline-based compounds starting from glycine. These compounds were used as catalysts in transfer hydrogenation reactions of acetophenone derivatives, showing high conversions and turnover frequencies.
Anticancer and Antimicrobial Agents
(Kanubhai D. Katariya et al., 2021) synthesized novel biologically potent heterocyclic compounds clubbed with oxazole, pyrazoline, and pyridine, showing significant anticancer and antimicrobial activities.
Antimicrobial Activities
A study by (K D Thomas et al., 2010) focused on synthesizing quinoline derivatives with antimicrobial activities against pathogenic strains.
Probing Serotonin Function
(R. Kahn et al., 1991) discussed m-Chlorophenylpiperazine (mCPP), a probe of serotonin function in psychiatry, showing various behavioral effects and hormonal responses.
5-HT2C Receptor Agonist
(Yasuharu Kimura et al., 2004) described YM348, a potent and orally active 5-HT2C receptor agonist, used to study its effects on penile erections and hypolocomotion in rats.
Serotonin 5-HT1A Receptor-Biased Agonists
(J. Sniecikowska et al., 2019) synthesized novel derivatives of methanamine as biased agonists of serotonin 5-HT1A receptors, showing robust antidepressant-like activity.
Mecanismo De Acción
Target of Action
The primary targets of (5-(4-Chlorophenyl)oxazol-4-yl)methanamine Molecular simulation studies suggest that similar compounds may interact with specific enzyme pockets
Mode of Action
The mode of action of (5-(4-Chlorophenyl)oxazol-4-yl)methanamine It is hypothesized that the compound interacts with its targets, leading to changes in their function . More detailed studies are required to elucidate the exact mechanism of interaction.
Biochemical Pathways
The biochemical pathways affected by (5-(4-Chlorophenyl)oxazol-4-yl)methanamine It is possible that the compound influences several pathways due to its interaction with multiple targets
Result of Action
The molecular and cellular effects of (5-(4-Chlorophenyl)oxazol-4-yl)methanamine It is hypothesized that the compound’s interaction with its targets leads to changes at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of (5-(4-Chlorophenyl)oxazol-4-yl)methanamine can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules . More research is needed to understand how these environmental factors affect the action of this compound.
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)-1,3-oxazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-9(5-12)13-6-14-10/h1-4,6H,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBKAYXLRRUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)CN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2703399.png)




![Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2703408.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea](/img/structure/B2703413.png)
![2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide](/img/structure/B2703415.png)
![N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2703416.png)

